Ro 22-3245
Description
Overview of Pyrimidobenzazepine Compounds in Central Nervous System Research
Pyrimidobenzazepine compounds represent a class of chemical entities that have been the subject of research for their potential activities within the central nervous system. This class is part of the larger family of benzazepines, which are recognized for their diverse biological effects, including neuroleptic, antipsychotic, and anxiolytic properties. Research into benzazepine compounds has explored their capacity to interact with key neurotransmitter systems in the brain, such as dopamine (B1211576) and serotonin (B10506) receptors, which are implicated in various neurological and psychiatric conditions, including anxiety and schizophrenia. The investigation of these compounds aims to understand their influence on neuronal function and their potential as therapeutic agents.
Rationale for Investigation of Ro 22-3245 in Neuropharmacology
The rationale for the investigation of this compound in neuropharmacology stems from its classification as a pyrimidobenzazepine and its observed potential for pharmacological activity within the CNS. Academic research has explored this compound as a potential therapeutic agent, particularly in the context of neurological disorders. The compound's ability to interact with certain neurotransmitter systems suggests its potential applicability in addressing conditions such as anxiety, depression, or other mood disorders. Furthermore, this compound has been identified as an ion channel activator in research settings, demonstrating its capacity to bind to specific protein sites and activate associated ion channels. It may also inhibit certain types of ligand binding by interfering with receptor binding sites.
Positioning of this compound within the Anxiolytic Research Landscape
This compound is positioned within the anxiolytic research landscape as a compound identified for its anxiolytic properties, indicating its potential in the treatment of anxiety. Anxiolytics are medications or interventions designed to reduce anxiety. The mechanisms by which anxiolytics exert their effects vary across different drug classes. A common mode of action for many anxiolytics, particularly benzodiazepines, involves enhancing the activity of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system. Benzodiazepines, for instance, bind to specific sites on the GABA-A receptor, which is a ligand-gated ion channel. This binding allosterically modulates the receptor, increasing the affinity of GABA for its binding site and subsequently enhancing the frequency of chloride ion channel opening. The influx of negatively charged chloride ions hyperpolarizes the neuronal membrane, making the neuron less excitable and thus reducing neuronal firing, which contributes to sedative and anxiolytic effects. While this compound is characterized as an anxiolytic, specific detailed research findings regarding its precise binding affinities or direct modulatory effects on GABA-A receptor subunits for this particular compound are not extensively detailed in publicly available overviews. Its inclusion in the pyrimidobenzazepine class, which is related to benzazepines, suggests a potential for similar neuropharmacological interactions.
Detailed Research Findings
Detailed research findings on this compound in publicly accessible overviews primarily characterize its chemical identity and its potential as an anxiolytic agent. It is recognized as a chemical compound studied for its pharmacological activities within the central nervous system, with suggested applications in neurological disorders such as anxiety and depression due to its ability to interact with certain neurotransmitter systems. Furthermore, research indicates its role as an ion channel activator that binds to specific protein sites and can inhibit some types of ligand binding. However, specific quantitative data, such as precise binding constants (e.g., Ki or IC50 values) for particular receptors, or detailed in vitro/in vivo efficacy studies for this compound, are not broadly detailed in the general academic overviews currently available. Further in-depth studies would be required to fully elucidate its specific pharmacological profile and therapeutic potential.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
9-chloro-7-(2-chlorophenyl)-5H-pyrimido[5,4-d][2]benzazepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11Cl2N3/c19-12-5-6-13-15(7-12)18(14-3-1-2-4-16(14)20)22-9-11-8-21-10-23-17(11)13/h1-8,10H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLYXKIKVKJZIOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CN=CN=C2C3=C(C=C(C=C3)Cl)C(=N1)C4=CC=CC=C4Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70227782 | |
| Record name | 9-Chloro-7-(2-chlorophenyl)-5H-pyrimido(5,4-d)(2)benzazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70227782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76988-39-1 | |
| Record name | 9-Chloro-7-(2-chlorophenyl)-5H-pyrimido(5,4-d)(2)benzazepine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076988391 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Chloro-7-(2-chlorophenyl)-5H-pyrimido(5,4-d)(2)benzazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70227782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RO-22-3245 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZIR9ZUE1OD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preclinical Pharmacodynamics of Ro 22 3245
In Vitro Assessment of Neurobiological Activity
In vitro studies are crucial for understanding the molecular interactions of a compound with specific biological targets, such as receptors, ion channels, and enzymes, within neurotransmitter systems.
Ro 22-3245 is characterized as a benzodiazepine (B76468) inverse agonist . Inverse agonists bind to the same receptor site as an agonist but produce the opposite pharmacological effect by actively reducing the receptor's constitutive (baseline) activity below its normal level . In the context of the gamma-aminobutyric acid type A (GABA-A) receptor, which is the primary inhibitory neurotransmitter receptor in the mammalian CNS, benzodiazepine inverse agonists typically bind to an allosteric site located between the alpha (α) and gamma (γ) subunits . This binding leads to a reduction in the receptor's activity, which contrasts with the enhancing effects of classical benzodiazepine agonists. While this compound is known to exert its anxiolytic effects through this mechanism, specific comprehensive data detailing its binding affinity (Ki values) and selectivity across a broad range of neurotransmitter systems beyond the GABA-A receptor's benzodiazepine site are not explicitly detailed in the available literature.
As a benzodiazepine inverse agonist, this compound modulates the activity of the GABA-A receptor, which is a ligand-gated chloride ion channel . When GABA, the endogenous ligand, binds to the GABA-A receptor, it typically causes an influx of chloride ions into the neuron, leading to hyperpolarization and a decrease in neuronal excitability . Inverse agonists, such as this compound, bind to the benzodiazepine site on the GABA-A receptor and, instead of enhancing this inhibitory effect, they reduce the receptor's baseline activity. This action results in decreased chloride ion influx, promoting a state of neuronal depolarization and increased excitability . This mechanism is fundamentally different from that of antagonists, which merely block the receptor without inducing an effect of their own . Detailed studies specifically characterizing this compound's modulation of other ligand-gated ion channels beyond the GABA-A receptor were not found in the search results.
Synaptic neurotransmitter uptake and release are critical processes for regulating neuronal communication. Neurotransmitters are stored in synaptic vesicles and released into the synaptic cleft in response to neuronal activity, subsequently binding to receptors on the postsynaptic membrane . Neurotransmitter uptake systems, such as the SLC6 family of transporters, are responsible for regulating extracellular neurotransmitter concentrations by reuptaking them into presynaptic terminals or glial cells . While these processes are fundamental to neurotransmission, specific data characterizing this compound's direct influence on synaptic neurotransmitter uptake mechanisms or its direct modulation of neurotransmitter release dynamics (e.g., affecting vesicle fusion, recycling, or transporter activity) were not identified in the provided search results.
Synaptic Neurotransmitter Uptake and Release Characterization
In Vivo Assessment of Neurobehavioral Effects
In vivo assessments utilize animal models to evaluate the behavioral effects of compounds, providing insights into their potential therapeutic applications. This compound is recognized as an anxiolytic, indicating its ability to reduce anxiety .
Anxiolytic-like activity is commonly assessed in rodents using several validated behavioral models that exploit the animals' natural responses to aversive environments. These models include:
Elevated Plus Maze (EPM): This test consists of a plus-shaped apparatus with two open arms and two enclosed arms, elevated above the ground. Rodents naturally exhibit an aversion to open, elevated spaces, and anxiolytic agents typically increase the time spent in the open arms and/or the number of entries into the open arms, without significantly affecting locomotor activity .
Light-Dark Box (LDB): This test utilizes a two-compartment box, one brightly illuminated and one dark, connected by an opening. Rodents instinctively prefer dark, enclosed spaces. Anxiolytic compounds are expected to increase the time spent in the brightly lit compartment and/or increase the number of transitions between the two compartments .
Four-Plate Test (FPT): This model assesses anxiety based on stress caused by unconditioned fear, where an increase in spontaneous punished behavior (e.g., crossings that result in mild electric shocks) is used to determine anxiolytic effects .
While this compound is classified as an anxiolytic , specific quantitative data from these behavioral models demonstrating its anxiolytic-like effects (e.g., dose-response curves, comparisons to standard anxiolytics) were not explicitly detailed in the provided search results. Its classification implies that it would elicit behavioral changes consistent with reduced anxiety in these paradigms.
Evaluation in Preclinical Models of Mood Dysregulation
Specific research findings detailing the evaluation of this compound in preclinical models of mood dysregulation, such as animal models for depression or anxiety, are not extensively reported in the public domain based on the conducted searches. While its anxiolytic classification implies relevance to mood dysregulation, quantitative data or detailed study outcomes from such preclinical models are not available.
Characterization of Effects on Central Nervous System Function
Comprehensive characterization of this compound's effects on broader central nervous system (CNS) function, beyond its anxiolytic classification, is not readily accessible in the current search results. Information regarding its impact on specific neurotransmitter systems, neuronal activity, or other key CNS processes in preclinical settings is not detailed.
Data Tables Due to the limited specific data available for this compound in the public domain, it is not possible to generate detailed research findings or interactive data tables for its preclinical pharmacodynamics, evaluation in mood dysregulation models, or effects on CNS function.
Compound Names and PubChem CIDs
Molecular Mechanisms of Action of Ro 22 3245
Characterization of Specific Neurotransmitter System Interactions
Neurotransmitter systems play a crucial role in regulating mood, emotion, and anxiety. Anxiolytic compounds typically exert their effects by modulating the balance of excitatory and inhibitory neurotransmission in the brain.
Role of GABAergic System Modulation
The GABAergic system is the primary inhibitory neurotransmitter system in the mammalian central nervous system (CNS). Gamma-aminobutyric acid (GABA) binds to specific receptors, primarily GABA-A and GABA-B receptors, to reduce neuronal excitability. GABA-A receptors are ionotropic receptors that, upon activation, allow chloride ions to flow into the neuron, leading to hyperpolarization and decreased neuronal activity, which contributes to sedative and anxiolytic effects.
While many anxiolytics, particularly benzodiazepines, are known to act as positive allosteric modulators of GABA-A receptors, specific data detailing the direct modulation of the GABAergic system by Ro 22-3245 are not available in the current search results.
Investigation of Serotonergic Pathways
The serotonergic system, involving serotonin (B10506) (5-hydroxytryptamine or 5-HT), is widely distributed in the CNS and plays a pivotal role in modulating diverse brain functions, including mood, emotion regulation, and anxiety. Serotonin exerts its effects through various receptor subtypes, many of which are G protein-coupled receptors.
Specific interactions of this compound with serotonergic pathways, such as binding affinity to specific 5-HT receptor subtypes or modulation of serotonin reuptake, are not detailed in the provided information.
Interplay with Other Neuromodulatory Systems
The brain's complex functions arise from the intricate interplay among various neuromodulatory systems, including noradrenergic, serotonergic, dopaminergic, and cholinergic systems. These systems track environmental signals and provide a foundation for higher cognitive functions like attention, decision-making, and emotion. The interaction between these systems is critical for maintaining neural balance and can be implicated in various neurological and psychiatric disorders.
Specific details regarding the interplay of this compound with other neuromodulatory systems beyond the GABAergic, serotonergic, and dopaminergic systems are not available in the current literature.
Intracellular Signaling Cascades Mediated by this compound
Intracellular signaling cascades are fundamental mechanisms by which cells transmit and amplify extracellular signals from receptors on the cell surface to the cell interior, leading to various cellular responses. These cascades often involve sequential phosphorylation events by protein kinases, forming complex networks.
G-Protein Coupled Receptor Signaling Dynamics
G protein-coupled receptors (GPCRs) constitute a large family of cell surface receptors that detect molecules outside the cell and activate cellular responses by coupling with G proteins. GPCRs are critical drug targets, and their activation involves conformational changes that initiate signal transduction pathways inside the cell. Upon ligand binding, a GPCR can activate an associated G protein, leading to the dissociation of its subunits, which then affect intracellular signaling proteins or target functional proteins directly.
While many neurotransmitter receptors, including some serotonergic and dopaminergic receptors, are GPCRs, and anxiolytics often modulate GPCR activity, specific data detailing the G-protein coupled receptor signaling dynamics mediated directly by this compound are not found in the provided search results.
Chemical Properties of this compound
The following table summarizes the known chemical properties of this compound:
| Property | Value | Source |
| Molecular Formula | C19H11Cl2N3 | |
| Molecular Weight | 368.22 g/mol | |
| CAS Number | 76988-39-1 | |
| PubChem CID | 50664 | |
| Chemical Name | 9-Chloro-7-(2-chlorophenyl)-5H-pyrimido[5,4-d] benzazepine | |
| Classification | Anxiolytic |
Kinase Pathway Modulation and Phosphorylation Events
Kinase pathways play a crucial role in cellular signal transduction, where protein kinases regulate diverse cellular processes by adding phosphate (B84403) groups to specific protein substrates, a process known as phosphorylation . This reversible modification can rapidly alter protein function, influencing enzyme activity, ion channels, cytoskeletal proteins, and gene expression . Mitogen-activated protein (MAP) kinase pathways, for instance, are fundamental signaling routes involved in cellular responses to extracellular signals, including immune-mediated inflammatory responses . The activation of MAP kinases often leads to the phosphorylation and subsequent activation of transcription factors, ultimately resulting in altered gene transcription .
While the general principles of kinase pathway modulation and phosphorylation events are well-established in cellular biology, specific research findings detailing how this compound directly modulates particular kinase pathways or induces specific phosphorylation events are not available in the provided information.
Second Messenger System Regulation
Second messenger systems are integral to intracellular signal transduction, relaying signals received at cell surface receptors to target molecules within the cytosol or nucleus . These intermediate molecules, such as cyclic AMP (cAMP), cyclic GMP (cGMP), inositol (B14025) trisphosphate (IP3), diacylglycerol (DAG), and calcium ions (Ca2+), are synthesized or released in response to receptor-ligand interactions and then rapidly degraded, allowing for tight regulation and amplification of cellular responses . For instance, the binding of hormones to G protein-coupled receptors (GPCRs) can modulate adenylyl or guanylyl cyclase, phospholipase C activity, and ion channels, thereby regulating second messengers . This, in turn, can trigger biochemical cascades, including Ca2+ release, activation of protein kinases, and changes in gene expression .
Despite the general understanding of second messenger systems and their importance in mediating cellular responses, specific data on the direct regulation of these systems by this compound is not detailed in the provided search results.
Molecular Target Identification and Validation Approaches for this compound
Identifying and validating molecular targets are critical steps in drug discovery, aiming to confirm that a specific DNA, RNA, or protein molecule is directly involved in a disease process and can be effectively modulated by a therapeutic agent . Target identification focuses on discovering the function of a potential therapeutic target and its role in a disease, while target validation provides evidence that modulating this target will yield a therapeutic effect .
Proteomic Approaches for Binding Partner Identification
Proteomic approaches are powerful tools for identifying the protein binding partners or targets of small molecules in living cells. These methods leverage advances in mass spectrometry and bioinformatics to define the true interacting partners of drug candidates.
Key proteomic techniques include:
Chemical Proteomics: This field designs small molecule probes to understand protein function and identify protein binding partners. Approaches can involve covalently linking probes to target proteins (via intrinsic reactivity or photocrosslinkers) and applying them in living systems. Competitive mode approaches can also screen for compounds that compete with a known chemical probe for binding to specific protein targets.
Affinity Purification Coupled with Mass Spectrometry (LC-MS/MS): This technique involves isolating potential binding partners by affinity chromatography, where the compound of interest (or a modified version) is used to capture interacting proteins. The captured proteins are then identified using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This allows for the identification of proteins that preferentially bind to the compound in its active or inactive states.
Peptide-Centric Local Stability Assay: This modification-free approach utilizes limited proteolysis to detect ligand-induced protein local stability shifts on a proteome-wide scale. It offers high sensitivity in identifying protein targets and their binding regions.
These proteomic strategies are crucial for understanding the molecular interactions of a compound like this compound, providing insights into its potential off-target effects and selectivity .
Genetic Manipulation and Functional Validation Studies
Genetic manipulation techniques are essential for functionally validating identified drug targets by mimicking or altering the drug's action in a biological system . These studies aim to establish a robust association between a reputed target and the disease of interest, thereby justifying the drug development process.
Common genetic manipulation approaches include:
Gene Knockout Studies: This involves genetically inhibiting the target gene, often through techniques like CRISPR-Cas9 gene editing, to observe the phenotypic consequences . By removing or inactivating a specific gene, researchers can infer the role of its protein product in disease pathways and validate if its inhibition would produce a desired therapeutic effect . CRISPR-Cas9 allows for precise modification of genomes, including knocking out single or multiple genes, or introducing specific mutations.
CRISPR-Cas9-based Gene Editing: Beyond simple knockouts, CRISPR-Cas9 can be used for more precise modifications, such as base and prime editing, or allele replacement, to study the impact of specific genetic alterations on protein function and cellular pathways. This technology enables rapid and efficient functional validation of genes and alleles identified through various studies. Functional readouts following gene editing, such as transcriptomic profiling, can provide insights into disease mechanisms.
These genetic approaches provide direct evidence of a target's involvement in a disease process, complementing proteomic findings and strengthening the rationale for drug development .
Advanced Research Methodologies in Ro 22 3245 Investigation
Computational Approaches in Structure-Activity Relationship and Mechanism Elucidation
Computational approaches play a crucial role in understanding the quantitative structure-activity relationship (QSAR) and elucidating the mechanisms of action for chemical compounds. QSAR is a technique that correlates the biological activities of compounds to their structures using mathematical equations, allowing for the prediction of activity based on molecular descriptors . These in silico methods provide significant insights into how chemical structures influence biological responses, guiding the design of new molecules with desired properties .
Pharmacophore modeling is an abstract 3D representation of the essential chemical functionalities necessary for a molecule to interact optimally with a specific biological target and elicit a biological response . This technique is independent of the chemical scaffold, meaning chemically diverse molecules can trigger similar biological events if they share common pharmacophoric features . For pyrimidobenzazepine derivatives, pharmacophore models can be generated to identify the unique features essential for producing pharmacological activity. For example, pharmacophore mapping has been utilized in the study of pyrimidine (B1678525) derivatives acting as agonists for the G-protein-coupled receptor 119 (GPR119), where features like hydrogen bond donors, acceptors, aromatic rings, and hydrophobic groups were identified as crucial for activity . These models are then used for virtual screening of large compound libraries to select promising candidates .
Molecular dynamics (MD) simulations are computational techniques that allow for the atomic-level characterization of biomolecular processes, including the conformational transitions associated with protein function and ligand binding . Proteins are dynamic entities, and even minor conformational changes can significantly affect the complementarity between a ligand and its binding site . MD simulations provide critical information on the dynamic character of targets, revealing how proteins and ligands adapt their conformations upon interaction . For instance, MD simulations have been used to explore alternative binding pocket conformations of enzymes and to understand the dynamic role of specific residues in inhibitor binding . They can also reveal how structural changes influence the selectivity of ligands for highly homologous receptors .
Pharmacophore Modeling for Pyrimidobenzazepine Derivatives
High-Throughput Screening for Novel Chemical Entities Modulating Relevant Targets
High-throughput screening (HTS) is an automated methodology that enables the rapid analysis of large numbers of biological or chemical samples in parallel . This technique is crucial in drug discovery for quickly identifying active compounds, antibodies, or genetic mutations that modulate specific biomolecular pathways . HTS systems typically utilize multi-well microplates (e.g., 96-well to 1,536-well formats) and integrate robotics, liquid handling devices, and sensitive detectors to screen vast compound libraries efficiently . This process allows for the rapid identification of potential drug candidates at a rate that can exceed thousands of compounds per day, significantly reducing the time and cost associated with early-stage drug development . HTS is adaptable to large sample sizes and various assay formats, making it ideal for large-scale projects like drug screening and biomarker discovery .
Application of Artificial Intelligence and Machine Learning in Ro 22-3245 Research
Predictive analytics, a sub-division of advanced analytics, focuses on using data, algorithms, and visualizations to forecast future outcomes, including the biological activity of chemical compounds . In the context of pyrimidobenzazepines, predictive analytics, often powered by AI/ML, can analyze molecular structures and properties to understand the effect of new drugs on the human body . Quantitative Structure-Activity Relationship (QSAR) models, frequently built using ML and DL algorithms, are central to this. These models predict the biological activity of substances based on their structural information, enabling the identification of compounds with enhanced biological activity . For example, machine and deep learning-based QSAR models have been constructed to predict compounds' binding affinity and selectivity for specific receptors, revealing key pharmacophoric and physicochemical features critical for activity . This approach streamlines the traditional trial-and-error method, allowing researchers to draw more informed hypotheses and potentially reduce the need for extensive experimental testing .
Compound Names and PubChem CIDs
De Novo Design of Novel this compound Analogues
De novo drug design is a computational approach that aims to generate novel chemical entities with desired pharmacological properties from scratch, rather than modifying existing compounds . This iterative process leverages the three-dimensional structure of a target receptor, or a known pharmacophore, to construct new molecules that are predicted to bind effectively . The methodology involves analyzing the binding site to identify favorable locations for specific functional groups, which are then connected to form molecular skeletons, subsequently converted into "real" molecules . Alternatively, molecules can be "grown" within the binding site, guided by algorithms that evaluate each proposed structure based on an energy function .
For a compound like this compound, with its established anxiolytic activity and interactions with neurotransmitter systems, de novo design could be instrumental in several ways. Researchers could employ this methodology to:
Optimize Pharmacological Profiles: Design analogues with enhanced potency, improved selectivity for specific receptor subtypes (e.g., particular dopamine (B1211576) or serotonin (B10506) receptors), or a more favorable pharmacokinetic profile.
Explore New Therapeutic Avenues: Generate novel chemical scaffolds that retain the core anxiolytic activity but potentially offer additional therapeutic benefits or reduced side effects by modulating other relevant biological targets.
Overcome Limitations: Address any inherent limitations of the parent compound, such as metabolic instability or off-target effects, by designing structural modifications that mitigate these issues while preserving or enhancing desired activities.
Computational tools and algorithms, often incorporating deep neural networks and machine learning, are central to de novo design, enabling the exploration of vast chemical spaces and the prediction of molecular properties . These tools utilize scoring functions to evaluate novel compounds and rules to alter chemical structures, thereby increasing the hit rates in subsequent experimental screenings .
While the principles and applications of de novo design are well-established in medicinal chemistry, specific detailed research findings pertaining to the de novo design and subsequent biological evaluation of novel this compound analogues are not extensively documented in the publicly available literature reviewed. However, given the therapeutic relevance of this compound, this advanced methodology holds significant potential for future investigations into its chemical space.
Integration of Multi-Omics Data for Systems-Level Understanding
Multi-omics refers to the comprehensive integration of data from multiple "omics" modalities, such as genomics (DNA), transcriptomics (RNA), proteomics (proteins), and metabolomics (metabolites), to gain a holistic and systems-level understanding of biological mechanisms . This approach moves beyond the study of individual biological components, allowing researchers to unravel the complex interplay between different molecular layers and their collective influence on biological processes and disease states . By combining diverse datasets, multi-omics studies can identify causal mechanisms, discover diagnostic and therapeutic biomarkers, and provide deeper insights into molecular functions and cellular fate .
For a compound like this compound, integrating multi-omics data could offer profound insights into its precise mechanism of action and its broader biological impact. Potential applications of multi-omics integration in the investigation of this compound include:
Elucidating Mechanism of Action: While this compound is known to interact with neurotransmitter systems, multi-omics could reveal the entire cascade of molecular events triggered by its binding. This might involve identifying changes in gene expression (transcriptomics), protein synthesis or modification (proteomics), and metabolic pathways (metabolomics) that collectively contribute to its anxiolytic effects.
Identifying Off-Target Effects and Pathways: A systems-level view could uncover unintended interactions or downstream effects of this compound that might not be apparent from single-target studies. This information is critical for understanding its safety profile and potential side effects.
Discovering Biomarkers of Response: By correlating molecular changes across different omics layers with observed therapeutic outcomes, researchers could identify specific biomarkers that predict patient response to this compound. This could pave the way for personalized medicine approaches.
Understanding Resistance Mechanisms: In cases where therapeutic efficacy diminishes over time, multi-omics could help pinpoint the molecular adaptations or resistance mechanisms that emerge in biological systems in response to prolonged exposure to this compound.
The integration of multi-omics data requires sophisticated bioinformatics tools and analytical techniques to handle the complexity and volume of information . Despite the significant potential of multi-omics to advance our understanding of drug action, specific detailed research findings on the integration of multi-omics data for a systems-level understanding of this compound are not extensively documented in the publicly available literature reviewed. However, the application of such comprehensive methodologies is increasingly vital for compounds with complex biological activities like this compound, offering a pathway to unravel their full therapeutic potential and biological implications.
Broader Academic Implications and Future Research Trajectories for Ro 22 3245
Comparative Neuropharmacology of Pyrimidobenzazepines
Ro 22-3245 is classified as a pyrimidobenzazepine, a group of compounds broadly known for their central nervous system effects, including anxiolytic properties. Research indicates that this compound interacts with dopamine (B1211576) and serotonin (B10506) receptors in the brain. This interaction aligns with the general neuropharmacological characteristics of benzazepines, which are explored for their ability to modulate these neurotransmitter systems. However, detailed comparative data, such as specific binding affinities (Ki values) or half-maximal inhibitory concentrations (IC50 values) for this compound across a spectrum of dopamine and serotonin receptor subtypes, or in direct comparison with other well-characterized pyrimidobenzazepines, are not extensively detailed in available general overviews. A more precise understanding of its selectivity and potency relative to other compounds within this class would further delineate its unique neuropharmacological signature.
Potential for Addressing Unmet Needs in Preclinical Neurological Research
As an anxiolytic compound, this compound holds potential for addressing unmet needs in preclinical neurological research, particularly in the study of anxiety and other neurological or psychiatric disorders. Its designation for "research use only" underscores its role as a tool for investigating complex biological mechanisms rather than a direct therapeutic agent. The ability of this compound to interact with dopamine and serotonin receptors suggests its utility in preclinical models designed to elucidate the roles of these neurotransmitter systems in various neurological conditions. For instance, it could serve as a probe to explore specific receptor-mediated pathways implicated in anxiety-like behaviors or mood regulation in animal models. While the general area of neurological and psychiatric disorders presents significant unmet needs, the specific, unique contributions of this compound to addressing these needs, beyond its general anxiolytic classification, require further elucidation through targeted preclinical studies.
Methodological Advancements Facilitated by this compound Studies
The available information does not extensively detail specific methodological advancements that have been directly facilitated by studies involving this compound. While the compound is utilized in research settings, its role in pioneering new experimental techniques, assay development, or as a unique probe that has significantly advanced methodologies is not explicitly outlined in the provided search results. Its general application as an "ion channel activator" in research indicates its utility as a tool for studying ion channel function. However, the specific ways in which this property has led to novel methodological breakthroughs are not detailed. Future research could explore and highlight how its specific pharmacological actions could be leveraged to refine or develop new experimental paradigms in neuropharmacology.
Identified Research Gaps and Priorities for Fundamental Understanding of this compound
A key identified research gap for this compound lies in the need for a more thorough understanding of its "specific pharmacological profile" and its full effects. While its interaction with dopamine and serotonin receptors is noted, a comprehensive mapping of its precise binding affinities, selectivity across various receptor subtypes, and downstream signaling pathways remains an area for priority research. This includes:
Detailed Receptor Profiling: Quantitative studies (e.g., Ki, IC50 values) across a broader panel of neurotransmitter receptors and transporters to establish its complete pharmacological fingerprint.
Mechanism of Action Elucidation: In-depth investigations into the molecular and cellular mechanisms by which this compound exerts its anxiolytic effects, beyond general receptor interactions. This could involve examining its impact on intracellular signaling cascades and neuronal circuits.
Structure-Activity Relationship (SAR) Studies: Further SAR studies within the pyrimidobenzazepine class, using this compound as a reference, to identify key structural features responsible for its observed activity and to guide the design of more selective or potent research probes.
In Vivo Pharmacological Characterization: Comprehensive preclinical studies in various animal models to fully characterize its in vivo effects, including dose-response relationships and behavioral outcomes, specifically in the context of its utility as a research tool.
Addressing these gaps would significantly enhance the fundamental understanding of this compound, allowing researchers to more effectively utilize it as a precise tool for dissecting complex neurobiological processes.
Q & A
Q. Table 1: Key Analytical Techniques for this compound Characterization
| Technique | Parameters | Application | Reference |
|---|---|---|---|
| HPLC-UV | Column: C18, λ = 254 nm | Purity assessment (>98%) | |
| ¹H NMR | 400 MHz, CDCl₃ | Structural confirmation | |
| LC-MS/MS | ESI+, m/z range: 100–1000 | Molecular weight validation |
Q. Table 2: Statistical Tools for Data Analysis
Ethical and Reproducibility Considerations
Q. How can researchers ensure ethical rigor in preclinical studies involving this compound?
- Methodological Answer : Adhere to institutional animal care guidelines (e.g., ARRIVE 2.0). Pre-register study protocols (e.g., OSF, ClinicalTrials.gov ) to reduce publication bias. Include blinding in in vivo experiments and disclose conflicts of interest in publications .
Q. What steps enhance the reproducibility of this compound’s biochemical assays?
- Methodological Answer :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
